Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N'-docosyl-
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Overview
Description
Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-docosyl- is a complex organic compound with the molecular formula C39H62N4O2 This compound is a derivative of urea, characterized by the presence of a cyclohexylamino group and a long docosyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-docosyl- typically involves multiple steps One common method includes the reaction of cyclohexylamine with an isocyanate derivative to form an intermediate, which is then reacted with a substituted benzyl chloride to introduce the phenyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-docosyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-docosyl- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving protein interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-docosyl- involves its interaction with specific molecular targets. The cyclohexylamino group can form hydrogen bonds with target proteins, while the docosyl chain can interact with lipid membranes, potentially altering their properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Urea, N-methyl-N’-phenyl-: This compound has a similar structure but lacks the docosyl chain, making it less hydrophobic.
Urea, phenyl-: This compound also lacks the docosyl chain and has a simpler structure.
Uniqueness
The presence of the docosyl chain in Urea, N-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-N’-docosyl- makes it unique compared to other urea derivatives. This long hydrophobic chain can enhance its interactions with lipid membranes and potentially improve its solubility in non-polar solvents, making it more versatile for various applications.
Properties
CAS No. |
165445-26-1 |
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Molecular Formula |
C43H70N4O2 |
Molecular Weight |
675.0 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-[[4-(docosylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C43H70N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-35-44-42(48)45-40-31-27-37(28-32-40)36-38-29-33-41(34-30-38)47-43(49)46-39-25-22-21-23-26-39/h27-34,39H,2-26,35-36H2,1H3,(H2,44,45,48)(H2,46,47,49) |
InChI Key |
SWNOZZNHVCDISV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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